(Z)-Oxime Stereochemistry Confers a Distinct Molecular Geometry Relative to the (E)-Isomer
The target compound is the (Z)-stereoisomer as indicated by the IUPAC designation (NZ)-N-[(2-phenylcyclopropyl)-pyridin-2-ylmethylidene]hydroxylamine and the commercial labeling of the 98% purity product . The (E)-stereoisomer, indexed under ChemSpider ID 129155686, is a geometrically distinct entity with the oxime hydroxyl oriented away from the cyclopropane ring . In oxime chemistry, (E)/(Z) isomerism routinely affects metal coordination geometry, solubility, and bioactivity [1]. No quantitative bioactivity data comparing the two isomers of this specific scaffold exists in the public domain; however, the structural differentiation is unequivocal and provides an essential quality attribute for procurement specifications.
| Evidence Dimension | Geometric isomer identity |
|---|---|
| Target Compound Data | (Z)-isomer (N–OH syn to 2-pyridinyl); purity ≥ 98% by supplier specification |
| Comparator Or Baseline | (2-Phenylcyclopropyl)(2-pyridinyl)methanone oxime, (E)-isomer, ChemSpider ID 129155686 |
| Quantified Difference | Qualitative difference in C=N double bond geometry; no comparative bioactivity data available |
| Conditions | IUPAC nomenclature and commercial supplier specification; no single biological assay directly comparing Z vs. E isomers identified. |
Why This Matters
Isomeric purity is a critical release criterion in medicinal chemistry and agrochemical development; procurement must distinguish (Z) from (E) forms because they are different investigational compounds.
- [1] Sengupta, S. et al. 'Oximes: Structure, Reactivity, and Applications.' Coordination Chemistry Reviews, 2017, 349, 102–150. DOI: 10.1016/j.ccr.2017.08.012. [Review demonstrating differential E/Z behavior in oxime coordination chemistry.] View Source
